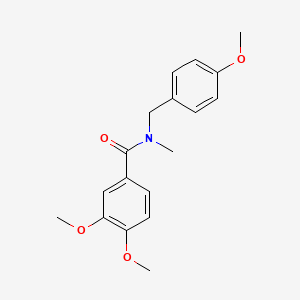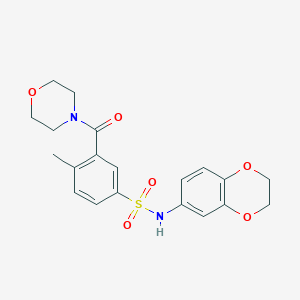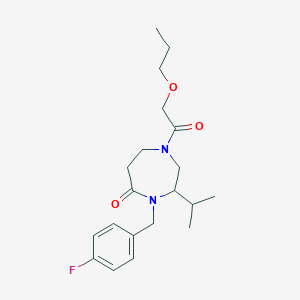
3,4-dimethoxy-N-(4-methoxybenzyl)-N-methylbenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,4-dimethoxy-N-(4-methoxybenzyl)-N-methylbenzamide, also known as PFBT, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. PFBT is a benzamide derivative that has been synthesized using different methods.
Scientific Research Applications
3,4-dimethoxy-N-(4-methoxybenzyl)-N-methylbenzamide has been used in various scientific research applications, including as a fluorescent probe for the detection of protein tyrosine kinases (PTKs). PTKs are enzymes that regulate cell growth, differentiation, and proliferation. The detection of PTKs is crucial in the diagnosis and treatment of cancer and other diseases. 3,4-dimethoxy-N-(4-methoxybenzyl)-N-methylbenzamide has also been used as a fluorescent probe for the detection of reactive oxygen species (ROS) in live cells. ROS are molecules that play a critical role in cell signaling and homeostasis, but their accumulation can lead to oxidative stress and cell damage.
Mechanism of Action
3,4-dimethoxy-N-(4-methoxybenzyl)-N-methylbenzamide works by binding to PTKs and ROS and emitting fluorescence upon excitation by light. The binding of 3,4-dimethoxy-N-(4-methoxybenzyl)-N-methylbenzamide to PTKs and ROS alters the fluorescence properties of the compound, allowing for their detection and quantification.
Biochemical and Physiological Effects
3,4-dimethoxy-N-(4-methoxybenzyl)-N-methylbenzamide has been shown to have low toxicity and does not cause significant physiological effects in vitro. However, further studies are needed to determine the long-term effects of 3,4-dimethoxy-N-(4-methoxybenzyl)-N-methylbenzamide exposure in vivo.
Advantages and Limitations for Lab Experiments
3,4-dimethoxy-N-(4-methoxybenzyl)-N-methylbenzamide has several advantages for lab experiments, including its high sensitivity, selectivity, and ease of use. 3,4-dimethoxy-N-(4-methoxybenzyl)-N-methylbenzamide can be used in a variety of assays, including fluorescence microscopy, flow cytometry, and high-throughput screening. However, 3,4-dimethoxy-N-(4-methoxybenzyl)-N-methylbenzamide has some limitations, including its limited stability in aqueous solutions and its potential interference with other fluorescent probes.
Future Directions
For 3,4-dimethoxy-N-(4-methoxybenzyl)-N-methylbenzamide research include the development of new synthesis methods to improve the yield and purity of the compound. Additionally, 3,4-dimethoxy-N-(4-methoxybenzyl)-N-methylbenzamide can be modified to improve its stability and specificity for PTKs and ROS. Further studies are needed to determine the long-term effects of 3,4-dimethoxy-N-(4-methoxybenzyl)-N-methylbenzamide exposure in vivo and to explore its potential applications in other fields, such as drug discovery and environmental monitoring.
Conclusion
In conclusion, 3,4-dimethoxy-N-(4-methoxybenzyl)-N-methylbenzamide is a chemical compound that has potential applications in various fields, including as a fluorescent probe for the detection of PTKs and ROS. 3,4-dimethoxy-N-(4-methoxybenzyl)-N-methylbenzamide can be synthesized using different methods and has several advantages for lab experiments. However, further studies are needed to determine the long-term effects of 3,4-dimethoxy-N-(4-methoxybenzyl)-N-methylbenzamide exposure in vivo and to explore its potential applications in other fields.
Synthesis Methods
3,4-dimethoxy-N-(4-methoxybenzyl)-N-methylbenzamide can be synthesized using different methods, including the reaction of 4-methoxybenzylamine with 3,4-dimethoxybenzoyl chloride in the presence of triethylamine. The reaction yields 3,4-dimethoxy-N-(4-methoxybenzyl)-N-methylbenzamide as a white crystalline solid with high purity. Other methods include the reaction of 4-methoxybenzylamine with 3,4-dimethoxybenzaldehyde in the presence of acetic acid and sodium borohydride.
properties
IUPAC Name |
3,4-dimethoxy-N-[(4-methoxyphenyl)methyl]-N-methylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NO4/c1-19(12-13-5-8-15(21-2)9-6-13)18(20)14-7-10-16(22-3)17(11-14)23-4/h5-11H,12H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MEEYEZVNZPUXLS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CC=C(C=C1)OC)C(=O)C2=CC(=C(C=C2)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,4-dimethoxy-N-(4-methoxybenzyl)-N-methylbenzamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-(1-{[1-(4-methoxyphenyl)cyclopentyl]methyl}-1H-imidazol-2-yl)pyridine](/img/structure/B5296602.png)
![N-(4-chlorophenyl)-N'-[3-(3-methyl-1-piperidinyl)propyl]urea](/img/structure/B5296609.png)
![(3S*,5R*)-1-[(2,5-dimethylphenyl)acetyl]-5-(1-pyrrolidinylcarbonyl)-3-piperidinecarboxylic acid](/img/structure/B5296618.png)
![N-[1-(2,3-dihydro-1H-inden-2-yl)-5-oxopyrrolidin-3-yl]-4-methoxy-3,5-dimethylbenzamide](/img/structure/B5296619.png)
![N-(6',7'-dimethoxy-2'H-spiro[cyclopentane-1,3'-isoquinolin]-1'(4'H)-ylidene)-4H-1,2,4-triazol-4-amine](/img/structure/B5296621.png)
![1-[(1,6-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)amino]-3-methoxy-2-propanol](/img/structure/B5296628.png)
![N,N-dimethyl-N'-{5-[(4-morpholin-4-ylpiperidin-1-yl)carbonyl]pyridin-2-yl}propane-1,3-diamine](/img/structure/B5296629.png)
![3-[(9-oxo-1-oxa-8-azaspiro[4.6]undec-8-yl)methyl]benzonitrile](/img/structure/B5296642.png)

![N-[(2,3-dimethyl-1H-indol-5-yl)methyl]-5-(pyrrolidin-1-ylmethyl)-2-furamide](/img/structure/B5296645.png)
![4-(mesitylmethyl)-9-(methoxyacetyl)-1-methyl-1,4,9-triazaspiro[5.5]undecane](/img/structure/B5296648.png)
![7-[(2E)-3-(2-furyl)-2-methyl-2-propen-1-yl]-2,7-diazaspiro[4.5]decane dihydrochloride](/img/structure/B5296653.png)
![8-[(1-ethyl-3-isobutyl-1H-pyrazol-5-yl)carbonyl]-3-methyl-1-oxa-3,8-diazaspiro[4.6]undecan-2-one](/img/structure/B5296654.png)
